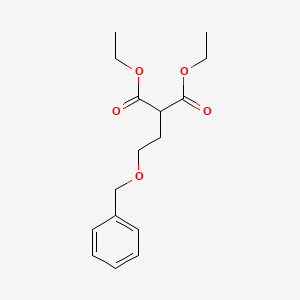

Diethyl 2-(2-(benzyloxy)ethyl)malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(2-phenylmethoxyethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-3-20-15(17)14(16(18)21-4-2)10-11-19-12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBDKROYDQHPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCOCC1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502213 | |

| Record name | Diethyl [2-(benzyloxy)ethyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41478-45-9 | |

| Record name | Diethyl [2-(benzyloxy)ethyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Keystone Intermediate in Complex Molecule Synthesis

An In-Depth Technical Guide to Diethyl 2-(2-(benzyloxy)ethyl)malonate for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly versatile, yet specialized, diester that serves as a critical building block in advanced organic synthesis. Its strategic value lies in the unique combination of a reactive malonic ester core and a protected primary alcohol, embodied by the benzyloxyethyl sidechain. This structure allows for the precise introduction of a functionalized two-carbon unit, making it an indispensable intermediate in the synthesis of complex pharmaceutical agents and bioactive molecules. This guide provides a comprehensive overview of its synthesis, strategic applications, and essential handling protocols, grounded in the principles of modern synthetic chemistry. The compound is identified by the Chemical Abstracts Service (CAS) number 41478-45-9 .[1]

Physicochemical and Structural Data

A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in the laboratory. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 41478-45-9 | [1] |

| Molecular Formula | C₁₆H₂₂O₅ | [1] |

| Molecular Weight | 294.34 g/mol | [1] |

| IUPAC Name | diethyl 2-(2-phenylmethoxyethyl)propanedioate | |

| SMILES | CCOC(=O)C(CCOCC1=CC=CC=C1)C(=O)OCC | |

| Storage Condition | 2-8°C | [1] |

Core Synthesis: The Malonic Ester Alkylation Approach

The primary route to this compound is a classic malonic ester synthesis, a cornerstone of carbon-carbon bond formation. The causality behind this choice is the high acidity of the α-hydrogen on the methylene group of diethyl malonate, which is flanked by two electron-withdrawing ester groups. This allows for easy deprotonation by a moderately strong base to form a stabilized enolate, which then acts as a potent nucleophile.

The synthesis proceeds via the Sₙ2 alkylation of the diethyl malonate enolate with a suitable electrophile, typically 2-(benzyloxy)ethyl halide. The choice of base and solvent is critical; sodium ethoxide in ethanol is the standard, as it avoids unwanted transesterification reactions.

Experimental Protocol: Synthesis via Alkylation

This protocol describes a representative lab-scale synthesis. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base.

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere. This is an exothermic reaction and should be managed with appropriate cooling.

-

Enolate Formation: To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at a temperature below 50°C. A thick white precipitate of the sodium enolate salt may form.

-

Alkylation: Add 2-(benzyloxy)ethyl bromide or iodide (1.05 eq) dropwise to the stirred slurry. The choice of halide affects reactivity, with iodide being more reactive than bromide.

-

Reaction Completion: Heat the mixture to reflux and maintain for several hours (typically 4-16 hours) until the reaction is complete, as monitored by TLC or GC analysis. The reaction mixture should become neutral.

-

Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. To the residue, add water to dissolve the sodium halide salt.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by vacuum distillation or silica gel chromatography, to yield the final product.

The Strategic Role of the Benzyloxyethyl Group

The true utility of this compound in drug development lies in the benzyloxyethyl moiety. The benzyl group serves as a robust and reliable protecting group for the primary alcohol.

Expertise & Causality: Why choose a benzyl ether?

-

Stability: It is stable to a wide range of reaction conditions, including many acidic, basic, and organometallic reagents, allowing for extensive modification of the malonate core or other parts of a larger molecule.

-

Orthogonal Cleavage: The benzyl group can be selectively removed under mild catalytic hydrogenolysis conditions (H₂ gas with a palladium catalyst). This deprotection method is orthogonal to many other protecting groups (e.g., Boc, Fmoc, silyl ethers), which is a critical consideration in multi-step total synthesis.

The deprotection unmasks a primary hydroxyl group, a key functional handle for introducing further complexity, forming esters, ethers, or serving as a site for conjugation.

Experimental Protocol: Deprotection via Hydrogenolysis

This protocol outlines the cleavage of the benzyl ether to reveal the primary alcohol.

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate in a flask appropriate for hydrogenation.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%). The catalyst is pyrophoric and should be handled with care.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas (H₂), typically via a balloon or at a pressure of 1-4 atm.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.

-

Filtration: Upon completion, carefully purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry, as it can ignite in air. It should be quenched with water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, Diethyl 2-(2-hydroxyethyl)malonate.

Applications in Drug Development and Medicinal Chemistry

This intermediate is a precursor to a variety of important structural motifs in medicinal chemistry. Its ability to be transformed into diverse bioactive molecules makes it a valuable tool for drug discovery.[2]

-

Synthesis of GABA Analogues: Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter.[3] Analogues of GABA, such as Vigabatrin and Pregabalin, are important drugs for treating epilepsy and neuropathic pain.[2] this compound provides a scaffold that, after deprotection and further chemical manipulation (e.g., hydrolysis, decarboxylation, and amination), can be used to synthesize substituted hexanoic acid derivatives, which are precursors to complex GABA analogues.[4][5]

-

Precursor to Heterocycles: The functional groups within the molecule can be elaborated into various heterocyclic systems, which form the core of a vast number of pharmaceuticals. The malonate moiety can participate in condensation reactions with reagents like urea or guanidine to form barbiturate-like structures or other heterocycles.[6]

-

Building Block for Natural Product Synthesis: The ability to install a protected two-carbon hydroxylated chain is crucial in the total synthesis of many natural products that exhibit potent biological activity.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.[7] Take precautionary measures against static discharge.

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C.[1]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular construction. Its value is derived from its predictable reactivity in malonic ester synthesis and the strategic utility of the benzyl-protected hydroxyl group. For scientists engaged in the synthesis of complex targets, particularly in the pharmaceutical industry, a thorough understanding of this intermediate's properties, synthesis, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

Fomepizole: An Overview - | International Journal of Innovative Science and Research Technology. (n.d.). Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Diethyl 2-((benzyloxy)methyl)malonate. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Diethyl 2-(benzyloxycarbonylamino)malonate. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Enantioselective Michael reaction of (E)-2 with diethyl malonate in the... Retrieved January 17, 2026, from [Link]

-

ChemBK. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

PubMed Central (PMC). (2023, November 16). The Synthesis of Biphasic Metabolites of Carfentanil. Retrieved January 17, 2026, from [Link]

-

Defense Technical Information Center (DTIC). (n.d.). SCALED-UP SYNTHESIS: SALTS OF CARFENTANIL AND REMIFENTANIL. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid | Request PDF. Retrieved January 17, 2026, from [Link]

-

West Liberty University. (n.d.). Material Safety Data Sheet Diethyl malonate MSDS# 14274 Section 1. Retrieved January 17, 2026, from [Link]

-

KISHIDA CHEMICAL CO.,LTD. (2025, June 13). Diethyl malonate,2390E-2 - Safety Data Sheet. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). GABA analogue. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient.

-

European Patent Office. (n.d.). Novel process for preparing 4-amino-5-hexenoic acid - EP 0546230 A1. Retrieved January 17, 2026, from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, benzoyl-, diethyl ester. Retrieved January 17, 2026, from [Link]

-

PubMed. (2000, November 20). Use of bicuculline, a GABA antagonist, as a template for the development of a new class of ligands showing positive allosteric modulation of the GABA(A) receptor. Retrieved January 17, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Diethyl diethylmalonate. Retrieved January 17, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. GABA analogue - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Diethyl diethylmalonate - Wikipedia [en.wikipedia.org]

- 7. Buy 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid | 25931-47-9 [smolecule.com]

- 8. The synthesis of lactam analogues of fentanyl - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Diethyl 2-(2-(benzyloxy)ethyl)malonate from diethyl malonate

An In-depth Technical Guide to the Synthesis of Diethyl 2-(2-(benzyloxy)ethyl)malonate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in modern organic and medicinal chemistry. The synthesis proceeds via the alkylation of diethyl malonate, a cornerstone reaction in C-C bond formation. This document delves into the underlying chemical principles, offers a detailed, field-proven experimental protocol, and discusses the critical parameters that ensure a successful and high-yielding reaction. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical foundation and practical insights required for the successful application of this synthetic route.

Introduction: Strategic Importance of the Target Molecule

This compound is a versatile organic building block used in the synthesis of more complex molecular architectures.[1] Its structure incorporates a malonic ester moiety, which is a precursor to carboxylic acid derivatives, and a benzyloxyethyl group. The benzyloxy group often serves as a stable protecting group for a primary alcohol, which can be deprotected under mild hydrogenolysis conditions in later synthetic stages.[1] This feature makes the title compound particularly useful in the multi-step synthesis of pharmaceuticals and bioactive compounds where selective functional group manipulation is paramount.[1]

This guide focuses on its preparation from diethyl malonate and a suitable alkylating agent, a classic application of the malonic ester synthesis pathway.

Core Chemical Principles: A Mechanistic Dissection

The synthesis is a two-step process occurring in a single pot, grounded in the principles of enolate chemistry and nucleophilic substitution.

Step 1: Enolate Formation via Deprotonation

The reaction is initiated by the deprotonation of diethyl malonate. The α-hydrogens (the protons on the carbon between the two carbonyl groups) of diethyl malonate are significantly acidic (pKa ≈ 13 in DMSO) for a carbon acid.[2] This heightened acidity is a direct consequence of the inductive electron-withdrawing effect of the two adjacent ester carbonyl groups and, more importantly, the ability of the resulting conjugate base (the enolate) to delocalize its negative charge across both oxygen atoms.

Choice of Base: A Critical Decision The selection of the base is crucial. Sodium ethoxide (NaOEt) is the base of choice for this reaction.[3][4][5] There are two primary reasons for this selection:

-

Sufficient Basicity : Sodium ethoxide is a strong enough base to quantitatively deprotonate diethyl malonate, driving the equilibrium towards the formation of the nucleophilic enolate.[3]

-

Prevention of Transesterification : Using an alkoxide that matches the alcohol portion of the ester (ethoxide for an ethyl ester) prevents transesterification. If a different alkoxide, such as methoxide, were used, it could act as a nucleophile and attack the carbonyl carbon of the diethyl ester, leading to a mixture of methyl and ethyl esters and complicating the final product profile.[3]

The deprotonation results in a resonance-stabilized sodium enolate, which is a potent carbon nucleophile.[4][6]

Step 2: C-Alkylation via SN2 Nucleophilic Substitution

The generated enolate anion attacks the electrophilic alkylating agent, benzyl 2-bromoethyl ether (also known as 1-(benzyloxy)-2-bromoethane).[7] This step is a classic bimolecular nucleophilic substitution (SN2) reaction.[2][8]

The Alkylating Agent Benzyl 2-bromoethyl ether is an effective alkylating agent because:

-

The bromine atom is a good leaving group, readily displaced by a nucleophile.[7]

-

The carbon atom attached to the bromine is a primary carbon, which is ideal for SN2 reactions. This minimizes the risk of the competing E2 elimination reaction, which would be significant with secondary or tertiary halides.[2][9]

The nucleophilic carbon of the enolate attacks the electrophilic CH₂-Br carbon, displacing the bromide ion and forming a new carbon-carbon bond. This is the key bond-forming step that yields the target molecule.

Visualization of Core Concepts

Reaction Mechanism

The following diagram illustrates the sequential formation of the enolate and its subsequent SN2 attack on the alkylating agent.

Caption: Overall reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and prioritizes safety and yield. All operations involving sodium metal and anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Reagents and Equipment

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity | Notes |

| Sodium Metal | Na | 22.99 | 1.05 | ~2.4 g | Handle with extreme care. Reactive with water/air. |

| Absolute Ethanol | C₂H₅OH | 46.07 | - | 50 mL | Must be anhydrous (<200 ppm H₂O). |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 1.00 | 16.0 g | Ensure high purity. |

| Benzyl 2-bromoethyl ether | C₉H₁₁BrO | 215.09 | 1.00 | 21.5 g | Potent alkylating agent.[10] |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed | For extraction. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | For drying. |

Equipment: Three-necked round-bottom flask (250 mL), reflux condenser, dropping funnel, magnetic stirrer, heating mantle, inert gas line, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Step-by-Step Procedure

-

Preparation of Sodium Ethoxide: Under a positive pressure of nitrogen, place 50 mL of absolute ethanol in a dry three-necked flask. Carefully add small, freshly cut pieces of sodium metal (2.4 g) portion-wise to the stirred ethanol. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. Continue stirring until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.[3][11]

-

Enolate Formation: Cool the sodium ethoxide solution to room temperature. Using a dropping funnel, add diethyl malonate (16.0 g) dropwise to the solution over 15-20 minutes with continuous stirring. Formation of a white precipitate (the sodium salt of the malonate enolate) may be observed.[12]

-

Alkylation: After the addition of diethyl malonate is complete, add benzyl 2-bromoethyl ether (21.5 g) dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed.

-

Reaction Completion: Once the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain the reflux with stirring for 3-4 hours, or until the reaction is deemed complete by Thin Layer Chromatography (TLC) analysis.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.[12] c. To the resulting slurry, add 50 mL of cold deionized water to dissolve the sodium bromide salt that has precipitated. d. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). e. Combine the organic extracts and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). f. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear, colorless to pale yellow liquid.[1]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Conclusion: A Foundational Synthetic Tool

The alkylation of diethyl malonate to produce this compound is a robust and reliable synthetic transformation. A thorough understanding of the underlying principles of enolate generation and SN2 reactivity is essential for success. Careful control of reaction parameters, particularly the exclusion of moisture and the choice of base, directly impacts the yield and purity of the final product. The protocol detailed herein provides a validated framework for the synthesis of this important chemical intermediate, which serves as a gateway to a wide array of more complex molecules in pharmaceutical and materials science research.

References

-

Chemistry LibreTexts. 10.7: Alkylation of Enolate Ions. (2021). Available at: [Link]

-

Wikipedia. Malonic ester synthesis. Available at: [Link]

-

Pearson+. Draw the products of the following reactions: e. diethyl malonate.... Available at: [Link]

-

OpenStax. 22.7 Alkylation of Enolate Ions. (2023). Available at: [Link]

-

Organic Syntheses. Malonic acid, benzoyl-, diethyl ester. Available at: [Link]

-

Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

-

RSC Publishing. Alkylation Reactions of Ethyl Malonate, Ethyl Acetoacetate, and Acetylacetone by Gas-Liquid Phase-Transfer Catalysis (G.L.-P.T.C). Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis Applications of Benzyl 2-bromoethyl Ether. Available at: [Link]

-

Sciencemadness.org. Synthesis of diethyl diethylmalonate. (2020). Available at: [Link]

-

Chegg.com. Solved (a) When diethyl malonate was treated with sodium.... (2020). Available at: [Link]

-

PrepChem.com. Preparation of diethyl diethylmalonate. Available at: [Link]

-

Organic Syntheses. Malonic acid, methyl-, diethyl ester. Available at: [Link]

-

Quora. What is the preparation of diethyl malonate?. (2020). Available at: [Link]

-

Organic Syntheses. Malonic acid, ethylidene-, diethyl ester. Available at: [Link]

-

YouTube. Synthesis of Diethyl malonate (Malonic ester) | Dr. Bharat Baria. (2022). Available at: [Link]

-

LookChem. BENZYL 2-BROMOETHYL ETHER. Available at: [Link]

-

YouTube. Diethyl Malonate : Synthesis via Fischer Esterification. (2023). Available at: [Link]

-

Chemsrc. Benzyl 2-Bromoethyl Ether | CAS#:1462-37-9. (2025). Available at: [Link]

Sources

- 1. Buy this compound | 41478-45-9 [smolecule.com]

- 2. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]

- 7. nbinno.com [nbinno.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. lookchem.com [lookchem.com]

- 11. prepchem.com [prepchem.com]

- 12. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

Diethyl 2-(2-(benzyloxy)ethyl)malonate molecular weight and formula

An In-Depth Technical Guide to Diethyl 2-(2-(benzyloxy)ethyl)malonate for Advanced Research Applications

Executive Summary

This compound is a versatile substituted malonic ester that serves as a critical building block in advanced organic synthesis. Its unique trifunctional architecture—comprising a reactive malonic ester core, a flexible ethyl chain, and a stable, cleavable benzyl ether protecting group—makes it an invaluable intermediate for constructing complex molecular scaffolds. This guide provides an in-depth analysis of its molecular properties, a detailed and validated synthesis protocol, methods for spectroscopic confirmation, and a discussion of its strategic applications in pharmaceutical and drug development. It is intended for researchers and scientists who require a comprehensive understanding of this reagent's synthesis and utility.

Core Molecular Profile

This compound is structurally defined by a central propanedioate (malonate) core, which is esterified with two ethyl groups. The acidic α-carbon of the malonate is substituted with a 2-(benzyloxy)ethyl group, introducing a benzyl-protected primary alcohol functionality.

Chemical Identifiers and Properties

The fundamental properties and identifiers of the compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂O₅ | [1] |

| Molecular Weight | 294.34 g/mol | [1] |

| IUPAC Name | diethyl 2-(2-phenylmethoxyethyl)propanedioate | |

| CAS Number | 41478-45-9 | [1] |

| Canonical SMILES | CCOC(=O)C(CCOCC1=CC=CC=C1)C(=O)OCC | [1] |

| Appearance | Colorless to pale yellow liquid (typical) | |

| Boiling Point | Data not available; estimated to be >250 °C at atm. pressure | |

| Density | Data not available; estimated to be ~1.08-1.12 g/mL |

Synthesis and Mechanistic Insights

The synthesis of this compound is most reliably achieved via the malonic ester synthesis pathway. This classic method leverages the enhanced acidity of the α-proton on diethyl malonate, which allows for its conversion into a potent carbon nucleophile for subsequent alkylation.

Principle of Synthesis

The reaction proceeds via a two-step, one-pot process:

-

Deprotonation: A strong base, typically sodium ethoxide (NaOEt), is used to quantitatively deprotonate diethyl malonate at the α-carbon. This creates a resonance-stabilized enolate ion, which is a soft nucleophile. Sodium ethoxide is the base of choice because its conjugate acid (ethanol) is typically used as the solvent, preventing transesterification side reactions.

-

Nucleophilic Alkylation: The generated enolate attacks an alkyl halide in a classic Sₙ2 reaction. For this synthesis, the alkylating agent is 2-(benzyloxy)ethyl halide (e.g., chloride or bromide), which installs the desired side chain.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and characterization steps to ensure the successful synthesis of the target compound.

Materials:

-

Diethyl malonate (1.0 eq)

-

Sodium metal (1.05 eq) or commercial Sodium Ethoxide solution

-

Absolute (anhydrous) Ethanol

-

2-(Benzyloxy)ethyl chloride (or bromide) (1.0 eq)

-

Diethyl ether (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Preparation of Sodium Ethoxide (Base Formation): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet (N₂ or Ar), add absolute ethanol. Carefully add sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow all the sodium to react to form a clear solution of sodium ethoxide. Causality: In-situ preparation ensures the base is anhydrous, which is critical for preventing hydrolysis of the ester and maximizing the yield of the enolate.

-

Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. Add diethyl malonate dropwise via the dropping funnel over 30 minutes. A thick, white precipitate of the sodium enolate may form.[2] Stir the mixture for an additional 30 minutes at room temperature to ensure complete deprotonation.

-

Alkylation: Add 2-(benzyloxy)ethyl chloride dropwise to the stirred suspension of the enolate. After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diethyl malonate spot has been consumed (typically 4-8 hours). Causality: Heating to reflux provides the necessary activation energy for the Sₙ2 reaction between the soft enolate nucleophile and the alkyl halide.

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water and diethyl ether. Transfer the mixture to a separatory funnel. Quench the reaction by adding saturated aqueous NH₄Cl to neutralize any unreacted base.

-

Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

-

Combine all organic extracts and wash sequentially with deionized water and then brine. Causality: The water wash removes residual ethanol and inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation or silica gel column chromatography to obtain the final product, this compound.

Synthesis Workflow Diagram

Caption: Key synthetic transformations of the title compound.

Safety, Handling, and Storage

Safety:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Handling:

-

As with most organic esters, it is considered combustible. Keep away from open flames and sources of ignition.

-

Use anhydrous techniques during synthesis, as the reagents are sensitive to moisture.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Protect from moisture.

References

-

PrepChem. Preparation of diethyl ethylmalonate . PrepChem.com. [Link]

-

Organic Syntheses Procedure. Malonic acid, benzoyl-, diethyl ester . Organic Syntheses. [Link]

-

PubChem. Diethyl 2-((benzyloxy)methyl)malonate . National Center for Biotechnology Information. [Link]

-

Jung, M. E., et al. Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates . The Journal of Organic Chemistry. [Link]

-

New Drug Approvals. Diethyl benzylmalonate, IR, NMR, Mass . New Drug Approvals. [Link]

-

Baria, B. Synthetic applications of Diethyl malonate (Malonic ester) . YouTube. [Link]

- Google Patents. Preparation method of diethyl malonate.

-

Acmecule. Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives . Acmecule. [Link]

-

PubChem. Diethyl 2-(2-(vinyloxy)ethyl)malonate . National Center for Biotechnology Information. [Link]

-

Wikipedia. Diethyl malonate . Wikipedia. [Link]

- Google Patents. Preparation method of diethyl malonate.

-

The Royal Society of Chemistry. 13C ; DEPT135 ; HSQC) and HRMS spectra . The Royal Society of Chemistry. [Link]

Sources

Role of Diethyl 2-(2-(benzyloxy)ethyl)malonate as a synthetic intermediate

An In-depth Technical Guide to Diethyl 2-(2-(benzyloxy)ethyl)malonate as a Synthetic Intermediate

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, the strategic use of bifunctional intermediates is paramount for the efficient construction of complex molecular architectures. This compound is a prime example of such a versatile building block, offering chemists a powerful tool for introducing a protected hydroxyethyl-substituted two-carbon unit.[1] Its structure uniquely combines the classic reactivity of a malonic ester with a strategically placed benzyl ether, enabling a wide array of subsequent chemical transformations. This guide provides a comprehensive overview of its synthesis, reactivity, and application, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

The core utility of this compound stems from its dual nature. The malonate moiety serves as a latent carboxylic acid, allowing for chain elongation and the introduction of various functionalities.[2] Simultaneously, the benzyloxyethyl group provides a masked primary alcohol, which can be revealed under mild conditions at a later synthetic stage.[1][2] This orthogonal reactivity makes this compound an invaluable intermediate in the synthesis of pharmaceuticals, natural products, and other high-value organic molecules.[1]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂O₅ | [1][3] |

| Molecular Weight | 294.34 g/mol | [1] |

| CAS Number | 41478-45-9 | [1][3] |

| Appearance | Colorless liquid | [4] |

| Storage Condition | 2-8°C | [3] |

Synthesis of this compound: A Classic Approach

The most common and straightforward synthesis of this compound involves the alkylation of diethyl malonate.[1] This reaction is a cornerstone of malonic ester synthesis, a powerful method for forming carbon-carbon bonds.[2][5][6]

The process begins with the deprotonation of diethyl malonate at the α-carbon. This carbon is particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting enolate anion through resonance.[5][6][7] A moderately strong base, such as sodium ethoxide, is typically sufficient to quantitatively generate the enolate.[1][5][7]

This nucleophilic enolate then undergoes an SN2 reaction with an appropriate electrophile, in this case, a 2-(benzyloxy)ethyl halide (e.g., benzyl 2-bromoethyl ether).[1][5] The reaction is typically conducted under reflux conditions to ensure completion.[1]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Alkylation

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

-

Reaction Initiation: Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Enolate Formation: To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add benzyl 2-bromoethyl ether to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling, neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

The Strategic Role of the Benzyl Protecting Group

A key feature of this compound is the benzyl ether moiety, which serves as a robust protecting group for a primary alcohol.[1][2] Benzyl ethers are widely used in organic synthesis due to their stability across a broad range of reaction conditions, including acidic and basic media, and many oxidizing and reducing agents.[8]

The true synthetic utility of this protecting group lies in its selective removal under mild conditions.[1] The most common method for cleaving a benzyl ether is catalytic hydrogenolysis.[8][9] This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C).[9] The reaction is typically clean, high-yielding, and proceeds under neutral conditions, leaving other sensitive functional groups such as esters intact.[1][10]

Caption: Deprotection of the benzyl ether via catalytic hydrogenolysis.

This deprotection strategy is particularly valuable in the later stages of a complex synthesis, where harsh conditions could compromise the integrity of the target molecule.[1]

Experimental Protocol: Benzyl Group Deprotection

-

Setup: To a solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate) in a flask, add a catalytic amount of 10% Palladium on carbon.

-

Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Rinse the filter pad with the solvent and combine the filtrates. Remove the solvent under reduced pressure to yield the deprotected product, Diethyl 2-(2-hydroxyethyl)malonate.

Applications in Advanced Synthesis

The structure of this compound makes it an ideal precursor for a variety of target molecules, especially in medicinal chemistry and the synthesis of bioactive compounds.[1] It provides a platform for constructing molecules that require precise spacing and functionality.[1]

For instance, after alkylation and subsequent manipulation of the malonate esters, the intermediate can be subjected to hydrolysis and decarboxylation. This sequence transforms the malonate group into a carboxylic acid, effectively converting an alkyl halide (the initial electrophile) into a more complex carboxylic acid with a protected hydroxyl group (R-X → R-CH(CH₂CH₂OBn)COOH). The now-unmasked alcohol can then participate in further reactions, such as oxidation, esterification, or etherification, adding another layer of synthetic versatility.

This intermediate is also valuable in asymmetric synthesis, where chiral auxiliaries can be employed during the initial alkylation to generate enantiomerically enriched products.[1]

Conclusion

This compound stands out as a highly functional and versatile synthetic intermediate. Its value lies in the clever combination of a reactive malonate core and a selectively removable benzyl protecting group. This design allows for the reliable introduction of a hydroxyethyl-substituted carbon unit, which is a common motif in many biologically active molecules. The straightforward synthesis and predictable reactivity of this compound ensure its continued importance as a staple building block for organic chemists in both academic and industrial research.

References

-

PubChem. (n.d.). Diethyl 2-((benzyloxy)methyl)malonate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Diethyl malonate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 2-(benzyloxycarbonylamino)malonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, benzoyl-, diethyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 2-(2-(vinyloxy)ethyl)malonate. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Diethyl Ethylmalonate in Pioneering Pharmaceutical Discoveries. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Diethyl Malonate: Synthesis and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of benzyl in ester substrates. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, July 29). Can a benzyl ether be removed in the presence of an ester?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, bromo-, ethyl ester. Retrieved from [Link]

-

Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of diethyl malonate in situ. Retrieved from [Link]

-

YouTube. (2014, April 13). Malonic Ester Synthesis. Retrieved from [Link]

-

Reddit. (2025, December 14). importance of intermediate compound formation during synthesis of diethyl malonate. Retrieved from [Link]

-

Autech. (n.d.). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved from [Link]

-

YouTube. (2020, April 16). Preparation and synthetic applications of Diethyl malonate | for B.Sc students | by Sangeetha Gokul. Retrieved from [Link]

Sources

- 1. Buy this compound | 41478-45-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nbinno.com [nbinno.com]

- 7. youtube.com [youtube.com]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Versatile Synthon: A Technical Guide to the Applications of Diethyl 2-(2-(benzyloxy)ethyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Synthesis

In the landscape of organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Diethyl 2-(2-(benzyloxy)ethyl)malonate, a derivative of diethyl malonate, has emerged as a highly versatile and valuable synthon. Its unique structural features, combining a reactive malonate core with a protected hydroxyl functionality, offer chemists a powerful tool for a range of synthetic transformations. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound, offering field-proven insights and detailed methodologies for its effective utilization in research and development.

The core utility of this compound lies in the strategic interplay of its functional groups. The malonic ester moiety provides a readily functionalizable site for carbon-carbon bond formation through alkylation and acylation reactions, while the benzyloxyethyl group introduces a protected primary alcohol. The benzyl ether protecting group is notable for its stability under various reaction conditions and its facile removal via mild hydrogenolysis, a characteristic that makes this compound particularly valuable in multi-step syntheses of complex target molecules.[1]

Physicochemical Properties: A Snapshot

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C16H22O5 | [2] |

| Molar Mass | 294.34 g/mol | [2] |

| CAS Number | 41478-45-9 | [2] |

| Appearance | Colorless to light yellow liquid | |

| Storage Condition | 2-8°C | [2] |

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound involves the alkylation of diethyl malonate with a suitable 2-(benzyloxy)ethyl halide. The following protocol details a robust and reproducible procedure.

Core Principle: The synthesis hinges on the deprotonation of the acidic α-carbon of diethyl malonate by a strong base to generate a stabilized enolate anion. This nucleophilic enolate then undergoes a substitution reaction with a 2-(benzyloxy)ethyl halide.

Experimental Protocol:

Materials:

-

Diethyl malonate

-

Sodium ethoxide or Sodium Hydride

-

2-(Benzyloxy)ethyl bromide or chloride

-

Anhydrous ethanol or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF can be used.

-

Enolate Formation: To the stirred solution/suspension at room temperature, add diethyl malonate (1.0 equivalent) dropwise. The reaction is typically exothermic. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

-

Alkylation: Add 2-(benzyloxy)ethyl bromide (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the final product.

Causality Behind Experimental Choices: The choice of base and solvent can influence the reaction's efficiency and selectivity. Sodium ethoxide in ethanol is a classic and cost-effective choice.[1] However, using sodium hydride in an aprotic polar solvent like DMF can offer better control and potentially higher yields by avoiding competing transesterification reactions.[1] The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive enolate with atmospheric moisture and carbon dioxide.

Core Applications in Synthesis

Intermediate in the Synthesis of Bioactive Molecules and Pharmaceuticals

A primary application of this compound is its role as a key intermediate in the synthesis of a wide array of biologically active compounds and pharmaceuticals.[1] The ability to introduce a two-carbon chain with a protected hydroxyl group makes it an ideal precursor for constructing various molecular scaffolds.

While a direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motif is found in precursors to important pharmaceuticals. For instance, substituted malonates are critical in the synthesis of the anti-inflammatory drug Carprofen.[3] The general strategy involves the alkylation of a malonate derivative, followed by further transformations to construct the final carbazole ring system.

Synthesis of Substituted Carboxylic Acids

The malonic ester synthesis is a classic and highly effective method for the preparation of substituted carboxylic acids. This compound serves as an excellent starting material for the synthesis of γ-hydroxy carboxylic acids and their derivatives.

Workflow for γ-Benzyloxybutyric Acid Synthesis:

Caption: Synthetic pathway to γ-benzyloxybutyric acid.

Experimental Protocol for Decarboxylation:

-

Hydrolysis: The diester is first saponified by refluxing with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Acidification: The resulting dicarboxylate salt is then carefully acidified with a strong acid, like hydrochloric acid, to form the unstable malonic acid derivative.

-

Decarboxylation: The acidified solution is heated, which induces the decarboxylation (loss of CO2) to yield the desired carboxylic acid.[4]

Building Block for Heterocyclic Compounds

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. For example, it can be utilized in the synthesis of substituted furans and other oxygen-containing heterocycles. The synthesis of polysubstituted furancarboxylates can be achieved through cyclization reactions of appropriately functionalized acyclic precursors.[5]

Applications in Materials Science

While less documented than its pharmaceutical applications, this compound holds potential in materials science, particularly in the synthesis of functional polymers. The presence of the ester groups and the protected hydroxyl group allows for its incorporation into polyester chains. After polymerization, the benzyl protecting group can be removed to unmask the hydroxyl groups, which can then be used for further functionalization, such as cross-linking or grafting of other polymer chains, leading to materials with tailored properties like biodegradability and specific functionalities.[1][6]

Conclusion: A Synthon of Strategic Importance

This compound stands out as a synthon of significant strategic importance in modern organic synthesis. Its utility spans from the construction of complex bioactive molecules and pharmaceutical intermediates to the synthesis of functionalized carboxylic acids and heterocyclic systems. The straightforward synthesis and the predictable reactivity of its functional groups, coupled with the stability and facile cleavage of the benzyl protecting group, provide chemists with a reliable and versatile tool. As the demand for more complex and functionally diverse molecules continues to grow, the applications of this compound are poised to expand, further solidifying its role as a cornerstone in the art of chemical synthesis.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 2-((benzyloxy)methyl)malonate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, benzoyl-, diethyl ester. Retrieved from [Link]

- Luo, N., Wang, S., Su, Z., & Wang, C. (2017). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Beilstein Journal of Organic Chemistry, 13, 1348–1354.

-

Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to the Strategic Use of Diethyl 2-(2-(benzyloxy)ethyl)malonate in Heterocyclic Synthesis

Abstract

This technical guide provides an in-depth exploration of Diethyl 2-(2-(benzyloxy)ethyl)malonate, a uniquely functionalized malonic ester derivative, as a strategic precursor for the synthesis of valuable heterocyclic compounds. Moving beyond the canonical applications of diethyl malonate, we dissect the synthetic utility derived from the interplay between its reactive methylene core and the masked hydroxyl functionality of the benzyloxyethyl side chain. This document details the synthesis of the precursor, elucidates the mechanistic rationale for its conversion into key heterocyclic scaffolds such as γ-butyrolactones and substituted pyrrolidones, and provides validated, step-by-step experimental protocols. The content is designed for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic intermediates for the construction of complex molecular architectures.

Introduction: The Strategic Advantage of a Bifunctional Precursor

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and materials. Their synthesis is a central theme in organic chemistry, demanding versatile and efficient methodologies. While diethyl malonate is a foundational building block in classical organic synthesis, primarily for constructing substituted carboxylic acids via the malonic ester synthesis[1], its derivatives offer a pathway to more complex and functionalized targets.

This compound emerges as a particularly powerful intermediate. It ingeniously combines two critical synthetic features in one stable molecule:

-

The Malonate Core: A classic nucleophilic synthon for carbon-carbon bond formation, readily deprotonated at the α-carbon to generate a stabilized enolate for alkylation and acylation reactions.[2][3]

-

The Masked Hydroxyl Group: The 2-(benzyloxy)ethyl side chain serves as a protected version of a 2-hydroxyethyl moiety. The benzyl ether is a robust protecting group, stable to a wide range of non-reducing conditions, yet can be selectively cleaved—typically via catalytic hydrogenolysis—to unmask a primary alcohol at a precise location in the molecule.

This bifunctional nature allows for a sequential synthetic strategy: initial elaboration at the malonate center, followed by deprotection and intramolecular cyclization involving the liberated hydroxyl group. This guide will demonstrate how this strategic design enables the efficient construction of important heterocyclic systems.

Synthesis and Physicochemical Characterization of the Precursor

The reliable synthesis of the title compound is paramount for its application. The most common and efficient method involves the base-catalyzed alkylation of diethyl malonate.

Synthetic Pathway

The synthesis relies on the generation of a malonate enolate using a suitable base, typically sodium ethoxide to prevent transesterification, followed by nucleophilic substitution (SN2) with 2-(benzyloxy)ethyl halide.[2]

Caption: General workflow for the synthesis of the title precursor.

Detailed Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

-

Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. Add diethyl malonate (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the resulting mixture for 30 minutes at room temperature.

-

Alkylation: Add 2-(benzyloxy)ethyl bromide (1.0 eq) dropwise to the solution. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure product as a colorless oil.

Physicochemical Properties

A summary of the key properties of the precursor is provided below for easy reference.

| Property | Value | Reference |

| CAS Number | 41478-45-9 | [4] |

| Molecular Formula | C₁₆H₂₂O₅ | [4] |

| Molar Mass | 294.34 g/mol | [4] |

| Appearance | Colorless Oil | N/A |

| Storage Condition | 2-8°C | [4] |

Core Application: A Gateway to Diverse Heterocycles

The synthetic power of this compound is best demonstrated through its conversion into valuable heterocyclic scaffolds. The following sections detail the strategic pathways to key structural motifs.

Synthesis of γ-Hydroxy-α-Substituted Carboxylic Acids and γ-Butyrolactones

The precursor is an ideal starting material for γ-butyrolactones, a common structural motif in natural products. The synthesis hinges on transforming the malonate into a carboxylic acid and the benzyloxyethyl group into a primary alcohol, priming the molecule for intramolecular cyclization.

Mechanistic Rationale: The process involves three key transformations: (1) Saponification of the diethyl esters followed by acidification to yield a malonic acid derivative. (2) Decarboxylation upon heating to afford a monocarboxylic acid. (3) Catalytic hydrogenolysis to simultaneously remove the benzyl protecting group and reveal the primary alcohol, which then undergoes spontaneous or acid-catalyzed intramolecular esterification (lactonization).

Caption: Synthetic pathway from the precursor to γ-butyrolactone.

Detailed Experimental Protocol:

-

Saponification & Decarboxylation: To a solution of this compound (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.5 eq). Heat the mixture to reflux for 3 hours. Cool the reaction, acidify carefully with concentrated HCl to pH ~1, and then heat to 100 °C for 1-2 hours to effect decarboxylation.

-

Extraction: After cooling, extract the aqueous solution with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-(benzyloxy)butanoic acid.

-

Deprotection and Lactonization: Dissolve the 4-(benzyloxy)butanoic acid in methanol and add a catalytic amount of 10% Palladium on Carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until TLC indicates complete consumption of the starting material. Filter the catalyst through Celite®, wash with methanol, and concentrate the filtrate. The resulting 4-hydroxybutanoic acid can be cyclized by heating with a catalytic amount of p-toluenesulfonic acid in toluene with a Dean-Stark trap to remove water, yielding γ-butyrolactone.

Synthesis of Substituted Pyrrolidin-2-ones (γ-Lactams)

Accessing nitrogen-containing heterocycles requires the introduction of a nitrogen atom. A powerful strategy involves converting the carboxylic acid functionality (derived from the malonate) into an amine via a Curtius or Hofmann rearrangement, followed by cyclization.

Mechanistic Rationale: This advanced route transforms the malonate into a γ-amino acid equivalent.

-

Carboxylic Acid Formation: The precursor is first converted to 4-(benzyloxy)butanoic acid as described in the previous section.

-

Curtius Rearrangement: The carboxylic acid is converted to an acyl azide (e.g., via its acid chloride and sodium azide, or directly using diphenylphosphoryl azide). Upon heating, the acyl azide rearranges to an isocyanate with loss of N₂ gas.

-

Amine Formation: The isocyanate is trapped with a suitable nucleophile (e.g., water or t-butanol) to generate a carbamic acid, which decarboxylates to the primary amine, or a Boc-protected amine, respectively.

-

Deprotection & Cyclization: Catalytic hydrogenolysis removes the benzyl group, revealing the primary alcohol. The resulting γ-amino alcohol can then undergo thermal or catalyzed intramolecular amidation to form the five-membered pyrrolidin-2-one ring.

Caption: Curtius rearrangement strategy for γ-lactam synthesis.

Conclusion: A Versatile Tool for Modern Synthesis

This compound is far more than a simple alkylated malonate. Its true synthetic value lies in its identity as a stable, masked γ-hydroxy acid synthon. The strategic placement of a protected hydroxyl group four carbons away from the reactive malonate center provides a robust platform for constructing five-membered oxygen and nitrogen heterocycles. By leveraging classical malonate chemistry for initial C-C bond formation and subsequent functional group interconversions, followed by a reliable deprotection and cyclization cascade, chemists can access complex and valuable molecular scaffolds. This guide has illuminated the core principles and provided actionable protocols, establishing this precursor as an essential tool for the modern synthetic chemist engaged in drug discovery and development.

References

-

ChemBK. This compound. [Link]

-

Filo. Synthesis of Heterocycles by Diethyl Malonate. [Link]

-

Wikipedia. Malonic ester synthesis. [Link]

-

Chegg.com. Lactones can be prepared from diethyl malonate and epoxides. [Link]

Sources

A Comprehensive Technical Guide to Diethyl 2-(2-(benzyloxy)ethyl)malonate: Properties, Synthesis, and Applications

Introduction: Diethyl 2-(2-(benzyloxy)ethyl)malonate is a pivotal organic compound that serves as a versatile intermediate in advanced chemical synthesis. Its unique structure, which combines the reactive core of a malonic ester with a strategically placed benzyloxyethyl group, makes it an invaluable building block for researchers in pharmaceuticals, agrochemicals, and materials science. The malonate core provides a reactive site for carbon-carbon bond formation, while the benzyl ether moiety functions as a stable, yet readily cleavable, protecting group for a hydroxyl functional group. This guide offers an in-depth exploration of the physicochemical properties, synthesis, reactivity, and diverse applications of this compound, tailored for professionals in research and drug development.

Section 1: Physicochemical and Spectroscopic Characteristics

A thorough understanding of the physical and spectral properties of this compound is fundamental to its application in synthesis. These characteristics dictate its handling, reaction conditions, and analytical identification.

Compound Identification

The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | diethyl 2-(2-phenylmethoxyethyl)propanedioate[1] |

| CAS Number | 41478-45-9[1] |

| Molecular Formula | C₁₆H₂₂O₅[1] |

| Molecular Weight | 294.34 g/mol [1] |

| SMILES | CCOC(=O)C(CCOCC1=CC=CC=C1)C(=O)OCC[1] |

| InChI Key | FFBDKROYDQHPHC-UHFFFAOYSA-N[1] |

Physical Properties

While comprehensive physical data is not extensively published, the properties can be inferred from related structures and supplier information.

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 120-125 °C at 0.01 Torr (for the related diethyl (benzyloxy)methylmalonate)[2] |

| Density | ~1.1 g/cm³ (Predicted) |

| Solubility | Soluble in common organic solvents like ethanol, ether, and dichloromethane. |

| Storage | Recommended storage at 2-8°C |

Spectroscopic Profile

The structural features of this compound give rise to a predictable spectroscopic signature, which is crucial for reaction monitoring and quality control. Although a dedicated public spectrum for this specific molecule is scarce, its expected characteristics can be reliably predicted based on the analysis of its constituent functional groups and data from analogous compounds like diethyl benzylmalonate.[3]

-

¹H NMR Spectroscopy:

-

Aromatic Protons (C₆H₅): A multiplet signal expected around δ 7.2-7.4 ppm, integrating to 5H.

-

Benzyl CH₂ (C₆H₅CH₂O): A sharp singlet around δ 4.5 ppm (2H).

-

Ester CH₂ (COOCH₂CH₃): Two overlapping or distinct quartets around δ 4.2 ppm (4H), coupled to the methyl protons.

-

Malonate CH (CH(COOEt)₂): A triplet around δ 3.5 ppm (1H), coupled to the adjacent ethylenic CH₂.

-

Ether CH₂ (OCH₂CH₂): A triplet around δ 3.6 ppm (2H).

-

Substituent CH₂ (CH₂CH₂CH): A quartet or multiplet around δ 2.1 ppm (2H).

-

Ester CH₃ (COOCH₂CH₃): Two overlapping or distinct triplets around δ 1.2 ppm (6H), coupled to the methylene protons.

-

-

¹³C NMR Spectroscopy:

-

Ester Carbonyl (C=O): Signals expected in the δ 168-172 ppm region.

-

Aromatic Carbons (C₆H₅): Multiple signals between δ 127-138 ppm.

-

Benzyl CH₂ (C₆H₅CH₂O): Signal around δ 73 ppm.

-

Ether CH₂ (OCH₂CH₂): Signal around δ 69 ppm.

-

Ester OCH₂: Signals around δ 61 ppm.

-

Malonate CH: Signal around δ 52 ppm.

-

Substituent CH₂: Signal around δ 30 ppm.

-

Ester CH₃: Signals around δ 14 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

-

C-O Stretch (Ester & Ether): Strong bands in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium absorptions around 1600 and 1450-1500 cm⁻¹.

-

sp³ C-H Stretch: Bands just below 3000 cm⁻¹.

-

sp² C-H Stretch (Aromatic): Bands just above 3000 cm⁻¹.

-

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a classic illustration of the malonic ester synthesis, a cornerstone of synthetic organic chemistry for forming C-C bonds.[4][5]

Principle of Synthesis: The Malonic Ester Alkylation

The core of the synthesis relies on the heightened acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups. This allows for facile deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate is a potent nucleophile that readily participates in a nucleophilic substitution (Sɴ2) reaction with an appropriate electrophile, in this case, a 2-(benzyloxy)ethyl halide.

The choice of sodium ethoxide as the base is strategic; using the same alkoxide as the ester group prevents transesterification, a potential side reaction that would scramble the ester groups and complicate the product mixture.[5]

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway via malonic ester alkylation.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis.

-

Preparation: To a three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal in small pieces to generate a solution of sodium ethoxide in situ.

-

Rationale: Using freshly prepared sodium ethoxide from sodium and absolute ethanol ensures an anhydrous, highly reactive base, which is critical for complete deprotonation of the malonate.[6]

-

-

Enolate Formation: Cool the sodium ethoxide solution to approximately 50°C and add diethyl malonate dropwise with stirring. The formation of the sodium salt of diethyl malonate may result in a thick white precipitate.[6]

-

Rationale: The controlled addition of diethyl malonate manages the exothermic deprotonation reaction.

-

-

Alkylation: To the stirred slurry of the enolate, add 2-(benzyloxy)ethyl halide (e.g., chloride or bromide) dropwise.

-

Rationale: The enolate acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sɴ2 reaction to form the new carbon-carbon bond.[4]

-

-

Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain it for several hours until the reaction is complete (monitorable by TLC or GC).

-

Rationale: Heating provides the necessary activation energy to drive the Sɴ2 reaction to completion.

-

-

Workup and Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude oil via vacuum distillation or column chromatography to yield the final product.

-

Rationale: The aqueous workup removes inorganic salts (e.g., NaBr). Purification is necessary to remove unreacted starting materials and any potential dialkylated byproducts.

-

Section 3: Reactivity and Synthetic Utility

The value of this compound lies in the distinct reactivity of its two key structural components: the malonate core and the benzyloxyethyl side chain.

The Role of the Malonate Core

The alkylated malonate product is a stable intermediate that can undergo further transformations. The most common is hydrolysis and decarboxylation . Treatment with aqueous acid or base followed by heating cleaves the ester groups to form a substituted malonic acid, which, as a β-dicarboxylic acid, readily loses carbon dioxide upon heating to yield a substituted carboxylic acid. This sequence effectively transforms the initial alkyl halide (BnOCH₂CH₂-X) into a carboxylic acid with three additional carbons (BnOCH₂CH₂CH₂COOH).

The Benzyloxyethyl Moiety: A Strategic Protecting Group

The benzyl ether is a robust protecting group for the hydroxyl functionality. It is stable to a wide range of acidic, basic, and organometallic conditions, allowing for extensive chemical modifications elsewhere in the molecule.

The primary advantage of the benzyl group is its selective removal under mild, neutral conditions via catalytic hydrogenolysis .[7][8] This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst (typically palladium on carbon, Pd/C).[9][10] The benzyl-oxygen bond is cleaved, liberating the free alcohol and producing toluene as a volatile, easily removable byproduct.[11]

Visualization of Benzyl Group Deprotection

The following diagram illustrates the hydrogenolysis of the benzyl ether to unmask the hydroxyl group.

Caption: Deprotection of the benzyl ether via catalytic hydrogenolysis.

Section 4: Applications in Research and Development

The unique combination of a reactive malonate center and a protected hydroxyl group makes this compound a valuable precursor in several fields.

-

Pharmaceutical Synthesis: This compound is an ideal starting point for synthesizing complex molecules with both carboxylic acid and alcohol functionalities. The ability to perform chemistry at the malonate center while the hydroxyl group is masked, and then deprotect it in a later step, is crucial for building the carbon skeletons of many active pharmaceutical ingredients (APIs).

-

Drug Discovery: By serving as a versatile scaffold, it enables the creation of libraries of related compounds for screening in drug discovery programs. The ethyl chain provides specific spacing between the malonate-derived functional group and the deprotected alcohol, which can be critical for binding to biological targets like enzymes or receptors.

-

Materials Science: The functional handles on this molecule allow for its incorporation into polymers and other materials. For instance, the deprotected alcohol can be used for subsequent esterification or etherification reactions to build up polymer chains.

Conclusion

This compound is more than a simple organic molecule; it is a sophisticated synthetic tool. Its predictable synthesis via malonic ester alkylation, combined with the dual reactivity of its malonate core and the strategic utility of its cleavable benzyl ether, provides chemists with a reliable pathway to construct complex molecular architectures. For researchers in drug development and advanced materials, mastering the use of this intermediate opens up a wide array of synthetic possibilities, facilitating innovation and discovery.

References

-

Perosa, A., Tundo, P., & Zinovyev, S. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4(5), 499-502. [Link]

-

Möker, N., et al. (2018). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026, January 4). Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). HMDB. [Link]

-

PubChem. (n.d.). Diethyl 2-((benzyloxy)methyl)malonate. PubChem. [Link]

-

Organic Syntheses. (n.d.). Malonic acid, benzoyl-, diethyl ester. Organic Syntheses. [Link]

-

PubChem. (n.d.). Diethyl 2-(benzyloxycarbonylamino)malonate. PubChem. [Link]

-

Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Sciencemadness.org. [Link]

-

New Drug Approvals. (2014, April 8). Diethyl benzylmalonate, IR, NMR, Mass. New Drug Approvals. [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl malonate. NIST WebBook. [Link]

-

PubChem. (n.d.). Diethyl ethylmalonate. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl malonate. NIST WebBook. [Link]

-

Baria, B. (2022, March 31). Synthesis of Diethyl malonate (Malonic ester). YouTube. [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates Experimental Section. UCLA. [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Wikipedia. [Link]

-

vibzz lab. (2023, February 6). Diethyl Malonate : Synthesis via Fischer Esterification. YouTube. [Link]

-

SpectraBase. (n.d.). Diethyl 2-benzhydryl-2-ethylmalonate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

The Malonic Ester Synthesis. (n.d.). University of Wisconsin-Platteville. [Link]

-

Hunt, I. (n.d.). Ch21: Malonic esters. University of Calgary. [Link]

-

Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Wikipedia. [Link]

Sources

- 1. Buy this compound | 41478-45-9 [smolecule.com]

- 2. 5774-69-6 CAS MSDS (diethyl (benzyloxy)methylmalonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. askthenerd.com [askthenerd.com]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]

- 9. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]